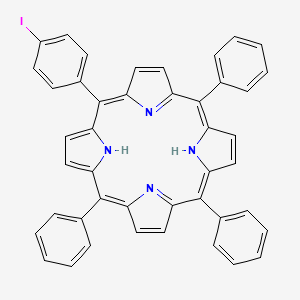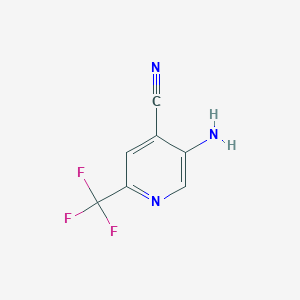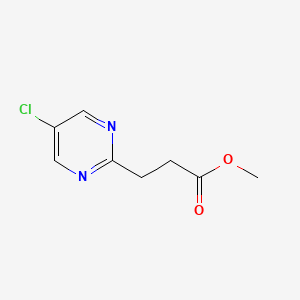
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized using the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the porphyrin with 4-iodophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: The porphyrin core can undergo oxidation and reduction reactions, which can alter its electronic properties and reactivity.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in the synthesis and modification of this compound, particularly in coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the porphyrin core, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodophenyl group can yield a variety of substituted porphyrins, while oxidation and reduction reactions can lead to changes in the oxidation state of the porphyrin core.
Applications De Recherche Scientifique
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: Its ability to mimic natural porphyrins makes it useful in studying biological processes such as oxygen transport and electron transfer.
Industry: It can be used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved in this process include cellular membranes, proteins, and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the porphyrin core.
Tetraphenylporphyrin: A porphyrin derivative without the iodophenyl group.
Uniqueness
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is unique in that it combines the properties of both the iodophenyl group and the porphyrin core. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications, from catalysis to medicine.
Propriétés
Formule moléculaire |
C44H29IN4 |
|---|---|
Poids moléculaire |
740.6 g/mol |
Nom IUPAC |
5-(4-iodophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H29IN4/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H |
Clé InChI |
YDPMYRNFKDQEMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)I)C=C4)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/no-structure.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)





![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
